molecular formula C18H13ClN2O4 B11359079 N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11359079
M. Wt: 356.8 g/mol
InChI Key: JOQSDXLMQAHWIF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, an oxazole ring, and a carboxamide group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: This step often involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile under basic conditions.

    Introduction of the Benzodioxin Moiety: The benzodioxin ring can be introduced through a Friedel-Crafts acylation reaction, where a benzodioxin derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where a chlorophenyl derivative is introduced to the oxazole ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events that result in its biological effects.

    DNA Interaction: The compound may intercalate into DNA, disrupting the replication and transcription processes in cells.

Comparison with Similar Compounds

N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-(3-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the benzodioxin moiety, which may result in different biological activities and chemical properties.

    N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can alter its reactivity and biological effects.

    N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid: The carboxylic acid group may confer different solubility and reactivity compared to the carboxamide group.

Properties

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H13ClN2O4/c19-12-2-1-3-13(9-12)20-18(22)14-10-16(25-21-14)11-4-5-15-17(8-11)24-7-6-23-15/h1-5,8-10H,6-7H2,(H,20,22)

InChI Key

JOQSDXLMQAHWIF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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